molecular formula C8H11N B3357123 3-Isopropenyl-1-methyl-1H-pyrrole CAS No. 70702-75-9

3-Isopropenyl-1-methyl-1H-pyrrole

Cat. No. B3357123
CAS RN: 70702-75-9
M. Wt: 121.18 g/mol
InChI Key: MXXYSAFGTIYGFE-UHFFFAOYSA-N
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Description

3-Isopropenyl-1-methyl-1H-pyrrole is a chemical compound with the molecular formula C8H11N . It is also known by other names such as 1H-Pyrrole, 1-methyl-3-(1-methylethenyl)- .


Synthesis Analysis

The synthesis of pyrrole derivatives, including 3-Isopropenyl-1-methyl-1H-pyrrole, involves various methods. One common method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Another approach involves the conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles, catalyzed by a stable manganese complex .


Molecular Structure Analysis

The molecular structure of 3-Isopropenyl-1-methyl-1H-pyrrole consists of a pyrrole ring with a methyl group (CH3) attached to one of the carbon atoms and an isopropenyl group (C3H5) attached to another carbon atom .


Chemical Reactions Analysis

Pyrrole and its derivatives, including 3-Isopropenyl-1-methyl-1H-pyrrole, are known to undergo various chemical reactions. These include reactions with electrophiles, acylation, reductions, and cyclization reactions . The specific reactions that 3-Isopropenyl-1-methyl-1H-pyrrole undergoes would depend on the reaction conditions and the reagents used.

properties

IUPAC Name

1-methyl-3-prop-1-en-2-ylpyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-7(2)8-4-5-9(3)6-8/h4-6H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXYSAFGTIYGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CN(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20449058
Record name 3-Isopropenyl-1-methyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopropenyl-1-methyl-1H-pyrrole

CAS RN

70702-75-9
Record name 3-Isopropenyl-1-methyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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